3-Acetyl-8-chloroquinolin-4(1H)-one is a compound belonging to the class of quinolinones, which are heterocyclic organic compounds recognized for their diverse biological activities. This compound features an acetyl group at the 3-position and a chlorine atom at the 8-position of the quinoline ring, along with a keto group at the 4-position. Quinolinones have been extensively studied due to their potential applications in medicinal chemistry, particularly in treating various diseases such as infections and cancer .
The compound is classified under quinoline derivatives, which are known for their pharmacological properties. It is synthesized through multi-step organic reactions, often starting from 8-chloroquinoline. The classification of this compound highlights its relevance in medicinal chemistry and its potential as a therapeutic agent.
The synthesis of 3-acetyl-8-chloroquinolin-4(1H)-one typically involves several key steps:
These methods are optimized in industrial settings to enhance efficiency and scalability.
The molecular formula of 3-acetyl-8-chloroquinolin-4(1H)-one is , with a molecular weight of approximately 221.64 g/mol. Its structural features include:
The compound's structure can be represented by its InChI key: InChI=1S/C11H8ClNO2/c1-6(14)9-5-13-10-3-2-7(12)4-8(10)11(9)15/h2-5H,1H3,(H,13,15)
.
3-Acetyl-8-chloroquinolin-4(1H)-one can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 3-acetyl-8-chloroquinolin-4(1H)-one involves its interaction with biological targets, primarily through the formation of metal complexes and enzyme inhibition. Quinoline derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties by acting on various biological pathways.
The ability of this compound to chelate metal ions enhances its reactivity and biological activity, making it a candidate for further investigation in drug development .
Some notable physical properties include:
Chemical properties include:
These properties are critical for understanding its behavior in various chemical environments .
3-Acetyl-8-chloroquinolin-4(1H)-one has several significant applications in scientific research:
The unique combination of functional groups in this compound contributes to its diverse applications across different fields of research .
CAS No.: 28164-57-0
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: